molecular formula C10H15N3Si B6360057 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole CAS No. 157984-24-2

2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole

Cat. No. B6360057
CAS RN: 157984-24-2
M. Wt: 205.33 g/mol
InChI Key: NCKDKNHHOIHWQS-UHFFFAOYSA-N
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Description

2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole, also known as TMSB, is a synthetic organic compound with a variety of uses in the scientific community. It is a member of the triazole family and is composed of a benzene ring and three nitrogen-containing heterocycles. TMSB is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in scientific research applications, such as the study of enzyme-catalyzed reactions, protein-ligand interactions, and the synthesis of novel compounds.

Scientific Research Applications

2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole is widely used in scientific research applications, such as the study of enzyme-catalyzed reactions, protein-ligand interactions, and the synthesis of novel compounds. It is also used in the study of drug metabolism, as it can be used to monitor the activity of drug-metabolizing enzymes. Additionally, 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole has been used in the study of enzyme kinetics, as it can be used to detect the presence of specific enzymes in a reaction system. Furthermore, 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole has been used in the synthesis of novel compounds, such as small-molecule inhibitors of protein-protein interactions.

Mechanism of Action

2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole acts as a nucleophile, meaning that it can react with electron-deficient molecules, such as carbonyls, to form new covalent bonds. It is also a Lewis acid, meaning that it can act as a catalyst for a variety of reactions, such as the formation of carbon-carbon bonds. Additionally, 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole can act as a ligand, meaning that it can bind to metal ions, such as zinc and copper, to form stable complexes.
Biochemical and Physiological Effects
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole has been found to inhibit the activity of certain proteins, such as protein kinases, which are involved in the regulation of cell signaling pathways. Furthermore, 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole has been found to bind to metal ions, such as zinc and copper, to form stable complexes.

Advantages and Limitations for Lab Experiments

2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole has a number of advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is also highly soluble in a variety of solvents, making it easy to work with. Additionally, 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole is a very stable compound, meaning that it is not prone to degradation or oxidation. Furthermore, 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole has a low toxicity, making it safe to work with in the lab.
However, 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole also has some limitations for lab experiments. It is not very reactive, meaning that it may not be suitable for certain reactions. Additionally, 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole is not very soluble in water, making it difficult to work with in aqueous solutions. Furthermore, 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole is not very soluble in organic solvents, making it difficult to work with in organic reactions.

Future Directions

The future of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole is promising. It has a wide range of potential applications, such as the synthesis of novel compounds, the study of enzyme-catalyzed reactions, and the study of drug metabolism. Additionally, 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole can be used to monitor the activity of drug-metabolizing enzymes, as well as to detect the presence of specific enzymes in a reaction system. Furthermore, 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole can be used in the synthesis of small-molecule inhibitors of protein-protein interactions. Finally, 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole can be used to bind to metal ions, such as zinc and copper, to form stable complexes, which can be used in a variety of applications.

Synthesis Methods

2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole can be synthesized through a variety of methods, including the reaction of 2-methylbenzotriazole with trimethylsilyl chloride, the reaction of 2-methylbenzotriazole with trimethylsilyl bromide, and the reaction of 2-methylbenzotriazole with trimethylsilyl iodide. The reaction of 2-methylbenzotriazole with trimethylsilyl chloride is the most common method of synthesis, as it is the most cost-effective and produces the highest yield. The reaction is typically performed in an inert atmosphere, such as nitrogen, and is typically conducted at temperatures between 0°C and 50°C. The reaction typically produces a yield of 80-90% and has a reaction time of 1-2 hours.

properties

IUPAC Name

benzotriazol-2-ylmethyl(trimethyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3Si/c1-14(2,3)8-13-11-9-6-4-5-7-10(9)12-13/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKDKNHHOIHWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CN1N=C2C=CC=CC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole

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